
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and an ethylenediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.
Methoxylation: The quinoxaline derivative is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Introduction of the Ethylenediamine Moiety: The final step involves the reaction of the methoxylated quinoxaline with diethylamine and ethylenediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinoxaline ring to its dihydroquinoxaline form.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the quinoxaline ring and the methoxy group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler derivative without the quinoxaline ring.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the ethylenediamine moiety.
1,2-Ethanediamine, N,N-dimethyl-: Lacks the diethyl and quinoxaline substituents.
Uniqueness
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the quinoxaline ring substituted with a methoxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7403-77-2 |
|---|---|
Formule moléculaire |
C15H22N4O |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H22N4O/c1-4-19(5-2)9-8-17-14-11-12(20-3)10-13-15(14)18-7-6-16-13/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
Clé InChI |
JECMEODLNFUQLB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC(=CC2=NC=CN=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



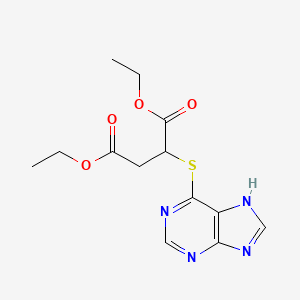
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
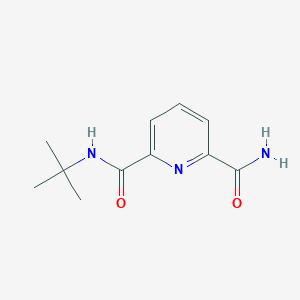
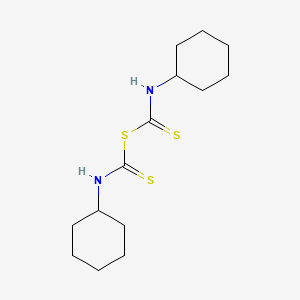


![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
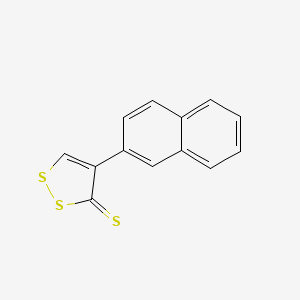
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

acetate](/img/structure/B14008377.png)
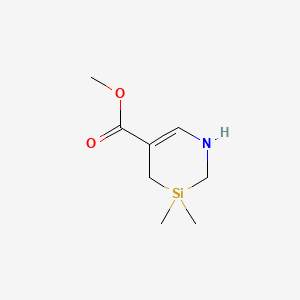
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
